molecular formula C13H19NO2 B8232596 (S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine

(S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine

Cat. No.: B8232596
M. Wt: 221.29 g/mol
InChI Key: RMFJBOJFFIAEEX-VIFPVBQESA-N
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Description

(S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine is a chiral amine compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the phenyl ring. This compound is significant in organic synthesis, particularly in the preparation of enantiomerically pure amines, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylethylamine.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at the amine group. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Tert-butyloxycarbonylphenyl)ethylamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    N-Boc-phenylethylamine: A similar compound with the Boc group attached directly to the phenyl ring.

    tert-Butyl carbamate: A simpler compound with the Boc group attached to an amine.

Uniqueness

(S)-1-(3-Tert-butyloxycarbonylphenyl)ethylamine is unique due to its chiral nature and the presence of the Boc protecting group, which provides steric hindrance and enhances selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-aminoethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(14)10-6-5-7-11(8-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFJBOJFFIAEEX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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